Cas no 18964-53-9 (2,4,6-triphenyl-1-hexene-d5)

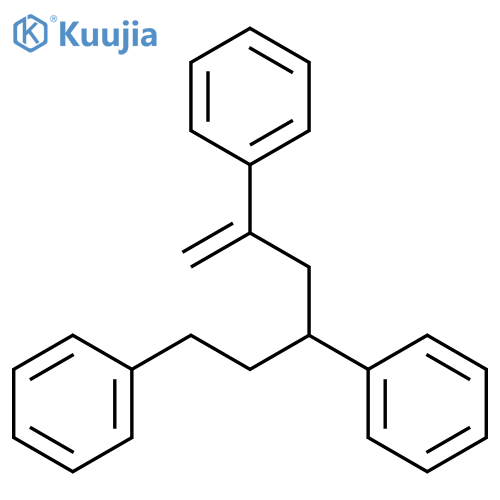

2,4,6-triphenyl-1-hexene-d5 structure

商品名:2,4,6-triphenyl-1-hexene-d5

2,4,6-triphenyl-1-hexene-d5 化学的及び物理的性質

名前と識別子

-

- 2,4,6-triphenyl-1-hexene-d5

- 1,5-diphenylhex-5-en-3-ylbenzene

- 1,1',1''-hex-1-ene-2,4,6-triyltribenzene

- 1,3,5-triphenyl-hex-5-ene

- 1,3,5-Triphenylhexen-5

- 1-Hexene,2,4,6-triphenyl

- 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,4-phthalazinedione

- 2,4,6-Triphenyl-1-hexen

- 2,4,6-triphenyl-1-hexene

- 2,4,6-Triphenyl-hex-1-en

- 2,4,6-triphenylhex-1-ene

- CHEBI:34236

- NS00134113

- NST 01

- GH1VCQ7P6X

- Q27115932

- UNII-GH1VCQ7P6X

- Benzene, 1,1',1''-(1-methylene-1,3,5-pentanetriyl)tris-

- DTXSID00940477

- HEX-1-ENE, 2,4,6-TRIPHENYL-

- hex-5-ene-1,3,5-triyltribenzene

- VTFWGFWAVPVIAA-UHFFFAOYSA-N

- 18964-53-9

- (4,6-diphenylhex-1-en-2-yl)benzene

- 1,1',1''-(Hex-1-ene-2,4,6-triyl)tribenzene

- (+/-)-2,4,6-Triphenyl-1-hexene

- 1-Hexene, 2,4,6-triphenyl

- 2,4,6-Tripheyl-1-hexene

-

- インチ: InChI=1S/C24H24/c1-20(22-13-7-3-8-14-22)19-24(23-15-9-4-10-16-23)18-17-21-11-5-2-6-12-21/h2-16,24H,1,17-19H2

- InChIKey: VTFWGFWAVPVIAA-UHFFFAOYSA-N

- ほほえんだ: C=C(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

計算された属性

- せいみつぶんしりょう: 312.18800

- どういたいしつりょう: 312.187800766g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 24

- 回転可能化学結合数: 7

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 7.5

- トポロジー分子極性表面積: 0Ų

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 自信がない

- PSA: 0.00000

- LogP: 6.50650

- ようかいせい: 自信がない

2,4,6-triphenyl-1-hexene-d5 セキュリティ情報

2,4,6-triphenyl-1-hexene-d5 税関データ

- 税関コード:2902909090

- 税関データ:

中国税関コード:

2902909090概要:

2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

2,4,6-triphenyl-1-hexene-d5 関連文献

-

Koshiro Koizumi,Akifumi Okabe,Hideki Kimukai,Hideto Sato,Hiroyuki Taguchi,Masahiko Nishimura,Bum Gun Kwon,Katsuhiko Saido RSC Adv. 2023 13 29668

18964-53-9 (2,4,6-triphenyl-1-hexene-d5) 関連製品

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量